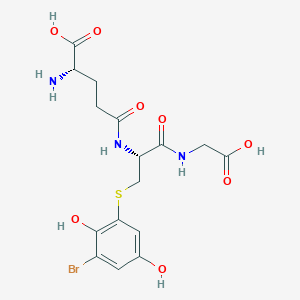
2-Bromo-6-(glutathion-S-yl)hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(glutathion-S-yl)hydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C16H20BrN3O8S and its molecular weight is 494.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
2-Bromo-6-(glutathion-S-yl)hydroquinone is a derivative of hydroquinone, modified to include a bromine atom and a glutathione moiety. Its chemical structure allows it to participate in redox reactions, making it relevant in studies involving oxidative stress and cellular damage.
The compound has been shown to generate reactive oxygen species (ROS), which are implicated in various cellular processes, including apoptosis and DNA damage. Research indicates that exposure to this compound can lead to significant DNA fragmentation in renal proximal tubular epithelial cells, highlighting its potential as a model for studying nephrotoxicity .
Scientific Research Applications
-
Toxicology Studies
- Mechanism of Cytotoxicity : The cytotoxic effects of this compound have been linked to its ability to generate hydrogen peroxide and hydroxyl radicals through iron-catalyzed reactions. These reactive species contribute to DNA fragmentation and cell death .
- DNA Damage Assessment : Studies have demonstrated that this compound can induce DNA damage detectable within minutes of exposure, making it a useful tool for assessing the kinetics of cytotoxicity and cellular repair mechanisms .
-
Biochemical Research
- Oxidative Stress Research : The compound serves as a model for investigating oxidative stress pathways. Its interaction with cellular components can elucidate the mechanisms by which oxidative stress leads to pathological conditions.
- Antioxidant Studies : The glutathione component may also be studied for its protective roles against oxidative damage, providing insights into potential therapeutic strategies for diseases associated with oxidative stress.
-
Pharmacological Development
- Drug Metabolism Studies : Given its structure, this compound can be utilized in drug metabolism studies to understand how similar compounds are processed within biological systems.
- Potential Therapeutic Applications : While primarily studied for its toxicological effects, understanding its mechanism may lead to the development of novel therapeutic agents targeting oxidative stress-related diseases.
Case Study 1: Nephrotoxicity Assessment
A study involving LLC-PK1 renal proximal tubular epithelial cells demonstrated that exposure to this compound led to significant cytotoxicity characterized by DNA fragmentation. The research highlighted the importance of early detection of cellular damage and the role of ROS in mediating these effects .
Case Study 2: Mechanistic Insights into Oxidative Damage
Research indicated that inhibiting poly(ADP-ribose) polymerase could reduce cytotoxicity associated with this compound, suggesting that DNA repair processes may exacerbate toxicity under certain conditions. This insight is crucial for understanding the balance between damage and repair in cellular responses to oxidative stress .
属性
CAS 编号 |
114865-64-4 |
|---|---|
分子式 |
C16H20BrN3O8S |
分子量 |
494.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-3-(3-bromo-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-8-3-7(21)4-11(14(8)25)29-6-10(15(26)19-5-13(23)24)20-12(22)2-1-9(18)16(27)28/h3-4,9-10,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t9-,10-/m0/s1 |
InChI 键 |
QSJZDQPQNVINPC-UWVGGRQHSA-N |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
手性 SMILES |
C1=C(C=C(C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br)O |
规范 SMILES |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
序列 |
XXG |
同义词 |
2-Br-6-(GSyl)HQ 2-bromo-6-(glutathion-S-yl)hydroquinone 2-bromo-6-(glutathion-S-yl)hydroquinone, 35S-labeled |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















